Enantiomer-Dependent Monoamine Transporter Inhibition: (−)-Oxime vs. (+)-Oxime Derived from 1-Azabicyclo[3.2.1]octan-6-one Enantiomers
In the foundational SAR study by Tamiz et al. (2000), the O-methyl oxime derivatives synthesized from the two enantiomers of 1-azabicyclo[3.2.1]octan-6-one exhibit a dramatic, quantifiable divergence in monoamine transporter binding [1]. The (−)-oxime [(−)-6], derived from the (1R,5S)-configured ketone, displays balanced dual SERT/NET activity. In contrast, the (+)-oxime [(+)-6], derived from the opposite enantiomer, is >12-fold less potent at the dopamine transporter (DAT) and >13-fold less potent at the norepinephrine transporter (NET). This demonstrates that the chiral identity of the ketone precursor is the sole structural variable driving a complete switch in transporter selectivity profile.
| Evidence Dimension | Inhibition of [³H]DA uptake (Ki, nM) at the dopamine transporter (DAT) in rat striatal synaptosomes |
|---|---|
| Target Compound Data | Ki = 503 ± 21 nM [for (−)-6 oxime derived from (1R,5S) ketone] at SERT |
| Comparator Or Baseline | Ki = 1790 ± 30 nM [for (+)-6 oxime derived from (1S,5R) ketone] at SERT; Ki > 45,000 nM at DAT vs. Ki = 3640 ± 250 nM at DAT |
| Quantified Difference | >12-fold difference in DAT affinity; >13-fold in NET; 3.6-fold in SERT affinity between enantiomeric oximes |
| Conditions | [³H]DA, [³H]NE, and [³H]5-HT uptake inhibition in rat nerve ending synaptosomes; Ki values mean ± SEM of 2–5 independent experiments with 6 drug concentrations in triplicate |
Why This Matters
Selecting the correct (1R,5S) enantiomer as starting material is essential to obtain the (−)-oxime series with the desired SERT/NET dual profile, while the wrong enantiomer yields a compound with negligible DAT activity and altered selectivity, directly impacting pharmacological target engagement.
- [1] Tamiz, A. P., Smith, M. P., Enyedy, I., Flippen-Anderson, J., Zhang, M., Johnson, K. M., & Kozikowski, A. P. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681–1686. Table 1. View Source
